molecular formula C13H19ClN2O B134261 5-Methoxy-N,N-dimethyltryptamine Hydrochloride CAS No. 2427-79-4

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Numéro de catalogue: B134261
Numéro CAS: 2427-79-4
Poids moléculaire: 254.75 g/mol
Clé InChI: FMIGOIZRFFFFII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Alkylation: The indole is alkylated using dimethylamine and formaldehyde under acidic conditions to form 5-methoxy-N,N-dimethyltryptamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Des Réactions Chimiques

1.1. Indole-Alkylation Pathway

The synthesis of 5-MeO-DMT HCl typically begins with 5-methoxy-1HH-indole. A scalable method involves:

  • Oxalyl Chloride Reaction :

    • 5-Methoxy-1HH-indole reacts with oxalyl chloride in a solvent mixture of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF) (6:1 v/v) at 35–45°C to form an acid chloride intermediate .

    • Key Conditions :

      • Solvent: TBME/THF (6:1 v/v).

      • Temperature: 35–45°C.

      • Reaction Time: 30 minutes .

  • Amine Coupling :

    • The acid chloride intermediate reacts with dimethylamine (in THF) to yield the ketoamide precursor.

    • Reduction : The ketoamide undergoes reduction to produce 5-MeO-DMT free base, which is subsequently converted to the hydrochloride salt .

Reaction Yield and Purity

StepYield (%)Purity (HPLC)Source
Acid Chloride Formation95≥98%
Amine Coupling88≥99%

1.2. Alternative Pathway via Hydrazine Intermediate

A second method uses 4-methoxyphenylhydrazine and dimethylamine in acetonitrile:

  • Cyclization :

    • 4-Methoxyphenylhydrazine undergoes cyclization with dimethylamine in acetonitrile at 40°C, followed by extraction with 2-methyltetrahydrofuran (2-MeTHF) .

  • Salt Formation :

    • The free base is treated with hydrochloric acid to form 5-MeO-DMT HCl.

    • Key NMR Data (DMSO-d6d_6) :

      • 1HNMR^1H\text{NMR}: δ 10.66 (s, 1H), 7.22 (d, J=9HzJ=9\,\text{Hz}, 1H), 3.76 (s, 3H), 2.42 (s, 6H).

      • 13C NMR^{13}\text{C NMR}: δ 153.5 (C-OCH3_3), 127.8 (C-2), 55.8 (OCH3_3), 44.1 (N(CH3_3)2_2) .

2.1. Primary Metabolic Pathways

5-MeO-DMT HCl undergoes extensive hepatic metabolism via three pathways :

  • O-Demethylation :

    • Catalyzed by cytochrome P450 2D6 (CYP2D6), converting 5-MeO-DMT to bufotenine (5-HO-DMT).

    • Major Metabolite : Bufotenine glucuronide (23% urinary excretion) .

  • Oxidative Deamination :

    • Mediated by monoamine oxidase A (MAO-A), producing 5-methoxyindoleacetic acid (5-MIAA), the primary metabolite (54% urinary excretion) .

  • N-Oxygenation :

    • Forms NN-oxide derivatives (e.g., 5-MeO-DMT NN-oxide), though this pathway is minor in humans .

Metabolite Profile in Rats

MetaboliteExcretion (%)Enzyme InvolvedSource
5-Methoxyindoleacetic Acid54MAO-A
Bufotenine Glucuronide23UGT1A1
Bufotenine9CYP2D6

2.2. Enzyme Inhibition Studies

  • MAO-A Interaction : 5-MeO-DMT HCl acts as a substrate for MAO-A, with Km=12.3μMK_m=12.3\,\mu \text{M} and Vmax=1.2nmol min mg proteinV_{max}=1.2\,\text{nmol min mg protein} in human liver microsomes .

  • CYP2D6 Polymorphism : Poor metabolizers show reduced O-demethylation activity (10%\leq 10\% of extensive metabolizers) .

3.1. Thermal Stability

  • The hydrochloride salt decomposes at >140C>140^\circ \text{C}, as observed via thermogravimetric analysis (TGA) .

  • Storage : Stable under inert gas (N2_2) at 2–8°C for >12 months .

3.2. Photolytic Degradation

  • Exposure to UV light (254 nm) induces decomposition, forming 5-methoxyindole and dimethylamine derivatives .

Key Spectroscopic Data

TechniqueData HighlightsSource
HPLC Retention Time: 6.8 min (C18 column)
HRMS (ESI+) [M+H]+^+: 235.1441 (Calc: 235.1441)
FT-IR νmax_{\text{max}} (cm1^{-1}): 3250 (N-H), 1650 (C=O)

Applications De Recherche Scientifique

Pharmacological Profile

5-MeO-DMT primarily acts as an agonist at the serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Research indicates that it has a higher affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety modulation . The compound's unique pharmacological profile suggests potential benefits in treating various mental health disorders.

Table 1: Serotonergic Activity of 5-MeO-DMT

Receptor TypeAffinityEffect
5-HT1AHighAnxiolytic, antidepressant effects
5-HT2AModerateHallucinogenic effects

Treatment-Resistant Depression (TRD)

Recent clinical studies have highlighted the efficacy of 5-MeO-DMT in treating TRD. A phase 1/2 study sponsored by GH Research reported that 87.5% of participants achieved remission within seven days following treatment with 5-MeO-DMT . This rapid response is particularly noteworthy compared to traditional antidepressants, which often take weeks to show effects.

Post-Traumatic Stress Disorder (PTSD)

A longitudinal case study documented significant improvements in PTSD symptoms following a single dose of vaporized 5-MeO-DMT. The subject, a 23-year-old female, reported sustained reductions in hopelessness and related suicide risk over a one-year follow-up period . The study emphasized the importance of a supportive therapeutic environment during administration.

Anxiety and Stress Disorders

Preliminary findings suggest that 5-MeO-DMT may also alleviate anxiety and stress-related disorders. Its rapid onset of action could make it a valuable tool for managing acute anxiety episodes .

Research Studies and Findings

Several studies have investigated the mechanisms through which 5-MeO-DMT exerts its effects. For instance, research using radioligand binding methodologies has shown that modifications to the amino-terminal structure of 5-MeO-DMT can influence its interaction with serotonin receptors . This structural activity relationship (SAR) is crucial for developing new therapeutic agents based on 5-MeO-DMT.

Table 2: Summary of Key Research Findings

Study FocusFindings
Pharmacological ProfileAgonist at 5-HT1A and 5-HT2A receptors; high affinity for 5-HT1A
Treatment-Resistant DepressionPhase 1/2 study showed rapid remission in TRD patients
PTSD Case StudySignificant symptom reduction sustained over one year
Structural ModificationsAmino-terminal modifications affect receptor interactions

Case Studies

The application of 5-MeO-DMT has been explored through various case studies that provide insight into its therapeutic potential:

  • Case Study on PTSD : As mentioned, a longitudinal case study demonstrated significant improvements in PTSD symptoms after administration of vaporized bufotoxin containing 5-MeO-DMT. The subject experienced marked reductions in symptoms with no serious adverse events reported .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of intranasal administration of 5-MeO-DMT for mental health disorders. These studies aim to establish protocols for its use in therapeutic settings, addressing concerns about accessibility and resource allocation in mental health care .

Activité Biologique

5-Methoxy-N,N-dimethyltryptamine hydrochloride (5-MeO-DMT) is a naturally occurring psychedelic compound belonging to the tryptamine family. It has garnered attention for its potential therapeutic applications, particularly in mental health disorders, as well as its unique pharmacological properties. This article explores the biological activity of 5-MeO-DMT, focusing on its mechanisms of action, immunomodulatory effects, safety profile, and relevant case studies.

5-MeO-DMT primarily acts as a serotonin receptor agonist , with a high affinity for the 5-HT2A receptor. This receptor is crucial for mediating many psychedelic effects. The compound also interacts with other serotonin receptors, including 5-HT1A and 5-HT2C, contributing to its complex pharmacological profile.

Table 1: Receptor Affinities of 5-MeO-DMT

Receptor TypeAffinity (Ki)Effect
5-HT2ALow nanomolarAgonist
5-HT1AModerateAgonist
5-HT2CModerateAgonist

The metabolism of 5-MeO-DMT involves oxidative deamination primarily mediated by monoamine oxidase A (MAO-A), leading to the formation of various metabolites, including 5-methoxyindoleacetic acid (5-MIAA) and bufotenine. The rapid metabolism contributes to its short duration of action, with a half-life ranging from 12 to 19 minutes in animal models .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of 5-MeO-DMT. Research indicates that it can modulate immune responses by acting on human monocyte-derived dendritic cells (moDCs). Co-treatment with 5-MeO-DMT has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα while promoting the secretion of anti-inflammatory cytokines like IL-10 . This suggests a potential therapeutic role in managing autoimmune diseases and chronic inflammatory conditions.

Safety Profile

The safety and tolerability of 5-MeO-DMT have been assessed in several clinical trials. A systematic review encompassing three studies with a total of 78 participants indicated a favorable short-term safety profile, with no serious adverse events reported . Transient elevations in blood pressure and heart rate were observed but resolved quickly. These findings support the hypothesis that 5-MeO-DMT can be administered safely under controlled conditions.

Table 2: Summary of Clinical Trial Findings on Safety

Study TypeParticipantsSerious Adverse EventsNotable Findings
Phase I Trials44NoneNo drop-outs; transient BP/HR increase
Phase I/II Trials34NoneFavorable tolerability profile

Case Study: PTSD Treatment

A notable case study involved a 23-year-old female with chronic refractory PTSD who experienced significant improvements following a single dose of vaporized bufotenin containing approximately 10–15 mg of 5-MeO-DMT. Assessments showed marked reductions in PTSD symptoms and hopelessness, sustained over a year . This case underscores the potential efficacy of 5-MeO-DMT in treating severe psychological disorders.

Propriétés

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGOIZRFFFFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 4
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Customer
Q & A

Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?

A1: this compound crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8

Q2: How does the structure of this compound compare to other indole derivatives?

A2: The indole nucleus in this compound is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.

Q3: What is the role of benzyldimethylbufotenin in relation to this compound?

A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to this compound. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.